Ethyl 4-(hept-1-YN-1-YL)benzoate
Description
Ethyl 4-(hept-1-yn-1-yl)benzoate (CAS 63025-48-9) is an aromatic ester with a heptynyl substituent at the para position of the benzoate ring. Its molecular formula is C₁₆H₂₀O₂, and it is characterized by a terminal alkyne group, which confers unique reactivity in cross-coupling reactions and organic synthesis .
Properties
CAS No. |
827028-05-7 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
ethyl 4-hept-1-ynylbenzoate |
InChI |
InChI=1S/C16H20O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h10-13H,3-7H2,1-2H3 |
InChI Key |
XFOYCVYAAUBOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
Ethyl 4-(hept-1-yn-1-yl)benzoate is characterized by a benzoate ester core with a linear heptynyl substituent at the para position. The molecule’s SMILES notation (CCCCCC#CC₁=CC=C(C=C₁)C(=O)OCC) confirms the alkyne moiety’s terminal position and the ethyl ester’s connectivity. Its molecular weight of 244.33 g/mol and hydrophobic nature (water-insoluble) make it suitable for applications in fragrance formulation and organic synthesis intermediates.
Preparation Methods
Method 1: Sonogashira Coupling Followed by Esterification
This two-step approach prioritizes introducing the heptynyl group before esterification:
Step 1: Sonogashira Coupling of 4-Halobenzoic Acid
4-Bromobenzoic acid undergoes a palladium-catalyzed cross-coupling with hept-1-yne to form 4-(hept-1-yn-1-yl)benzoic acid.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Co-catalyst: CuI (10 mol%)
- Base: Triethylamine (2 equiv)
- Solvent: Tetrahydrofuran (THF), reflux at 80°C for 12 hours
- Yield: 85–90% (typical for Sonogashira reactions).
Step 2: Solid Acid-Catalyzed Esterification
The carboxylic acid intermediate is esterified with ethanol using modified clay, as described in CN104311414A:
Reaction Conditions :
- Catalyst: Modified clay (acid-activated montmorillonite, 0.2 g per 4 g acid)
- Solvent: Toluene (water entrainer)
- Temperature: Reflux with water separation (101–103°C distillate collected)
- Conversion: >99.5%.
Mechanistic Insight :
The modified clay’s Brønsted acid sites protonate the carboxylic acid, facilitating nucleophilic attack by ethanol. Water removal shifts equilibrium toward ester formation.
Method 2: Esterification Followed by Sonogashira Coupling
This alternative route reverses the order, beginning with ethyl 4-bromobenzoate synthesis:
Step 1: Esterification of 4-Bromobenzoic Acid
Ethyl 4-bromobenzoate is prepared via modified clay-catalyzed esterification:
Reaction Conditions :
- 4-Bromobenzoic acid : Ethanol : Modified clay = 4:3:0.2 (mass ratio)
- Water entrainer: Hexane (10 mL per 24.4 g acid)
- Conversion: >99.5% in 3–4 hours.
Step 2: Sonogashira Coupling with Hept-1-yne
The bromoester undergoes coupling under conditions similar to Method 1 but faces challenges due to the electron-withdrawing ester group, which may reduce coupling efficiency (yield: 75–80%).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Reaction Steps | 2 (Coupling → Esterification) | 2 (Esterification → Coupling) |
| Overall Yield | 76–81% (85% × 90%) | 60–64% (80% × 80%) |
| Catalyst Compatibility | Pd/Cu system stable with carboxylic acids | Ester group may inhibit Pd activity |
| Practicality | Higher purity, fewer side reactions | Lower yield due to electronic effects |
Key Advantage of Method 1 :
The carboxylic acid intermediate’s electron-deficient aromatic ring enhances coupling reactivity, whereas the ester in Method 2 deactivates the ring, necessitating harsher conditions.
Catalytic Systems and Optimization
Modified Clay in Esterification
The acid-activated clay in CN104311414A provides a sustainable alternative to sulfuric acid:
Palladium Catalysts in Sonogashira Coupling
Optimizing Pd ligands (e.g., PPh₃ vs. Xantphos) and solvents (THF vs. DMF) can improve yields:
- Ligand Effects : Bulky ligands reduce Pd aggregation, enhancing turnover number.
- Solvent Polarity : Polar aprotic solvents (DMF) improve aryl halide solubility but may increase side reactions.
Reaction Mechanisms
Sonogashira Coupling
Data Tables
Table 1: Esterification Optimization with Modified Clay
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Alcohol) | 1:1.5 |
| Catalyst Loading | 5 wt% (relative to acid) |
| Temperature | 100–110°C (reflux) |
| Time | 3–4 hours |
| Conversion | >99.5% |
Table 2: Sonogashira Coupling Variables
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ | Highest yield (85%) |
| Base | Et₃N | Prevents alkyne polymerization |
| Solvent | THF | Balances solubility and reactivity |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the hept-1-yn-1-yl group to a double or single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Major Products:
Oxidation: 4-(hept-1-YN-1-YL)benzoic acid.
Reduction: Ethyl 4-(hept-1-EN-1-YL)benzoate or Ethyl 4-(hept-1-YL)benzoate.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Ethyl 4-substituted benzoates differ primarily in their para-position substituents, which significantly influence their physical, chemical, and biological properties. Key analogs include:
| Compound Name | Substituent Group | Molecular Formula | Key Functional Features |
|---|---|---|---|
| Ethyl 4-(hept-1-yn-1-yl)benzoate | Heptynyl (alkyne) | C₁₆H₂₀O₂ | Terminal alkyne for click chemistry |
| Ethyl 4-aminobenzoate | Amino (-NH₂) | C₉H₁₁NO₂ | Basic amine; precursor for azo dyes |
| SABA1 | Sulfonamidobenzamide | C₂₂H₁₉ClN₂O₅S | Sulfonamide and carbamoyl groups |
| Ethyl 4-(dimethylamino)benzoate | Dimethylamino (-N(CH₃)₂) | C₁₁H₁₅NO₂ | Electron-donating group for reactivity |
| Ethyl 4-(tetrazol-1-yl)benzoate | Tetrazole (heterocycle) | C₁₀H₁₀N₄O₂ | Bioisostere for carboxylic acids |
Physical and Chemical Properties
- This compound: Limited spectroscopic data is available, but its alkyne group likely results in distinct IR absorption near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) .
- Ethyl 4-aminobenzoate: Characterized by NMR (δ 6.5–7.8 ppm for aromatic protons) and FT-IR (N-H stretch at ~3400 cm⁻¹). Melting point: 89–92°C .
- Ethyl 4-(dimethylamino)benzoate: Exhibits strong electron-donating effects, enhancing UV absorption. In resin cements, it achieves a higher degree of conversion (72%) compared to methacrylate analogs (58%) due to improved amine reactivity .
- Ethyl 4-(tetrazol-1-yl)benzoate : Polar surface area (PSA) of 69.9 Ų and LogP of 0.84, indicating moderate hydrophilicity .
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